Methyl benzoylsalicylate

Description

Fundamental Chemical Significance and Context

Methyl benzoylsalicylate, with the systematic name methyl 2-(benzoyloxy)benzoate, is an aromatic ester. iucr.org Its structure is characterized by a methyl salicylate (B1505791) core where the phenolic hydroxyl group is esterified with a benzoyl group. This benzoylation of the salicylate moiety significantly alters its chemical properties compared to its parent compound, methyl salicylate. Its significance in chemical research stems from its role as a derivative of salicylic (B10762653) acid, a fundamental building block in the synthesis of a wide range of organic compounds. The study of this compound and its analogues contributes to the understanding of structure-activity relationships within the salicylate class. Historically, related compounds have been referred to by names such as Benzosalin. archive.orgwikimedia.orgarchive.org

Position within the Broader Salicylate Compound Class

Salicylates are a class of compounds derived from salicylic acid. This class includes well-known substances like acetylsalicylic acid and methyl salicylate. iucr.org this compound is a specific type of salicylate ester where both the carboxylic acid and the hydroxyl group of salicylic acid are esterified. iucr.org This dual esterification makes it structurally distinct from more common salicylates. Research into benzoylsalicylates, such as this compound, often explores how modifications to the basic salicylate structure influence their chemical behavior and potential applications. nih.gov

Structure

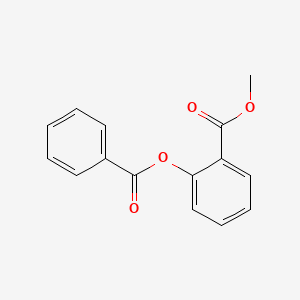

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzoyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-15(17)12-9-5-6-10-13(12)19-14(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRPYBIGSSNAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301247 | |

| Record name | Benzosalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-60-6 | |

| Record name | Methyl benzoylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzosalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzosalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL BENZOYLSALICYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BENZOYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YOW08UQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Methyl Benzoylsalicylate

Esterification Approaches for Methyl Benzoylsalicylate Synthesis

Esterification, the fundamental process for forming esters, is central to the synthesis of this compound. This involves reacting the hydroxyl group of methyl salicylate (B1505791) with a benzoylating agent.

Direct Esterification Routes Involving Methyl Salicylate and Benzoyl Chlorides

A primary and well-established method for synthesizing this compound is through the direct benzoylation of methyl salicylate using benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of the phenolic hydroxyl group of methyl salicylate. uomustansiriyah.edu.iq The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), which serves to neutralize the hydrochloric acid byproduct formed during the reaction. uomustansiriyah.edu.iq

The process generally involves vigorously mixing methyl salicylate with benzoyl chloride in the presence of the base. uomustansiriyah.edu.iq The benzoyl derivative, being insoluble in the aqueous medium, precipitates out of the solution, allowing for separation. uomustansiriyah.edu.iq This method is advantageous because benzoyl derivatives are often crystalline solids with higher melting points than their acetyl counterparts, and the reaction can be conveniently performed in an aqueous medium. uomustansiriyah.edu.iq

Transesterification Processes Utilizing Bismethylsalicylcarbonate (BMSC)

An alternative pathway to this compound is through transesterification. While specific research detailing the use of bismethylsalicylcarbonate (BMSC) is not prevalent in the provided results, the principle of transesterification is well-documented for similar compounds like benzyl (B1604629) salicylate. researchgate.net In a typical transesterification, an ester reacts with an alcohol to form a new ester. uomustansiriyah.edu.iq For instance, benzyl salicylate can be synthesized via the transesterification of methyl salicylate with benzyl alcohol. researchgate.netgoogle.com This process often requires a catalyst and elevated temperatures to proceed efficiently. researchgate.netgoogle.com The reaction involves heating a mixture of methyl salicylate and benzyl alcohol in the presence of a suitable catalyst, leading to the formation of benzyl salicylate and methanol (B129727) as a byproduct. google.com The removal of methanol can help drive the reaction to completion.

Catalysis in this compound Synthesis

Catalysts are crucial for facilitating the synthesis of salicylate esters, improving reaction rates, and enabling milder reaction conditions. A variety of catalytic systems have been explored, including phase-transfer catalysis and acid catalysis.

Phase-transfer catalysis (PTC) is a highly effective technique for synthesizing esters like benzyl salicylate from sodium salicylate and benzyl chloride. researchgate.netgoogle.com This method involves a catalyst, such as a tetraalkylammonium salt (e.g., tetra-n-butylammonium bromide) or a crown ether, which facilitates the transfer of the salicylate anion from a solid or aqueous phase to an organic phase where it can react with the benzyl chloride. researchgate.netgoogle.com Solid-liquid PTC is often preferred as it can enhance reaction rates and selectivity. researchgate.net The efficiency of different phase-transfer catalysts can vary, with tetra-n-butylammonium bromide often showing high activity. researchgate.net The synthesis of benzyl salicylate has achieved yields above 98% within an hour at 70°C using this method. researchgate.net

In transesterification reactions, such as the synthesis of benzyl salicylate from methyl salicylate and benzyl alcohol, supported catalysts are often employed. researchgate.netgoogle.com For example, alumina-supported zirconia has been used as a catalyst, demonstrating high conversion rates at specific temperatures. researchgate.net Acid catalysts, such as sulfuric acid, are also commonly used in conventional esterification reactions. academicjournals.org

Strategic Optimization of Synthetic Parameters for Yield and Purity

Optimizing synthetic parameters is essential for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. Key parameters that are frequently adjusted include temperature, reaction time, and the molar ratio of reactants and catalysts.

For the phase-transfer catalyzed synthesis of benzyl salicylate, reaction temperatures typically range from 80°C to 150°C, with reaction times varying from 1 to 20 hours. google.com One study achieved a 96.36% yield by reacting sodium salicylate with benzyl chloride at 150°C for 2 hours using PEG-4000 and potassium fluoride (B91410) as catalysts. chemicalbook.com The molar ratio of reactants is also a critical factor; for instance, a molar ratio of sodium salicylate to benzyl chloride of 2:1 has been used effectively. chemicalbook.com

In the transesterification of methyl salicylate with benzyl alcohol, reaction conditions are also carefully controlled. Temperatures can range from 90°C to 160°C, with reaction times spanning from 10 to 40 hours, depending on the catalyst and temperature used. google.com The amount of catalyst is another parameter that is optimized, often ranging from 0.1% to 1% of the total weight of the reactants. google.com

The table below summarizes findings on the optimization of reaction parameters for the synthesis of related salicylate esters, which provides a framework for understanding the synthesis of this compound.

| Product | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Salicylate | Sodium Salicylate, Benzyl Chloride | Tetra-n-butylammonium bromide | 70 | 1 | >98 |

| Benzyl Salicylate | Sodium Salicylate, Benzyl Chloride | PEG-4000, Potassium Fluoride | 150 | 2 | 96.36 |

| Benzyl Salicylate | Methyl Salicylate, Benzyl Alcohol | Supported Catalyst (0.7 wt%) | 140 | 15 | - |

| Benzyl Salicylate | Methyl Salicylate, Benzyl Alcohol | Supported Catalyst (1 wt%) | 160 | 10 | - |

Elucidation of Reaction Mechanisms in Methyl Benzoylsalicylate Chemistry

Detailed Investigations into Esterification Mechanisms

The formation of methyl benzoylsalicylate, which has the chemical formula C₁₅H₁₂O₄, can be approached through several synthetic routes. researchgate.net The most common strategies involve the sequential esterification and benzoylation of salicylic (B10762653) acid.

One primary pathway is the Fischer-Speier esterification of salicylic acid with methanol (B129727), catalyzed by a strong acid like sulfuric acid, to first produce methyl salicylate (B1505791). uomustansiriyah.edu.iqteachnlearnchem.com This reaction is an equilibrium process. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. ma.eduyoutube.com The subsequent attack by the methanol molecule leads to a tetrahedral intermediate.

Following the formation of methyl salicylate, the phenolic hydroxyl group is then acylated using benzoyl chloride in a process known as benzoylation . This step is often performed under basic conditions, for example, using the Schotten-Baumann method, which involves an aqueous alkali like sodium hydroxide (B78521). uomustansiriyah.edu.iq The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that attacks the electrophilic carbonyl carbon of benzoyl chloride.

An alternative strategy involves reversing the order of reactions: benzoylation of the salicylic acid's hydroxyl group first, followed by the esterification of the carboxylic acid group with methanol.

A distinct, more contemporary method for forming esters like this compound involves the reaction of an ester-substituted diaryl carbonate, such as bismethyl salicyl carbonate (BMSC), with a carboxylic acid like benzoic acid. google.commatmole.com This method proceeds under specific temperature conditions, typically below 120°C, and can be carried out in various solvents. google.com

Solid acid catalysts have also been extensively studied for the esterification of salicylic acid. Catalysts such as zirconia, alumina (B75360), and silica (B1680970), particularly when modified with anions (e.g., sulfated zirconia, S-ZrO₂), have proven effective in converting salicylic acid to methyl salicylate. niscpr.res.inresearchgate.net These heterogeneous catalysts offer advantages in terms of separation and reusability. researchgate.net

Role of Intermediates and Transition States

The intermediates and transition states in the synthesis of this compound are dictated by the chosen reaction pathway.

In the acid-catalyzed Fischer esterification step, the key intermediate is a tetrahedral carbocation . After the initial protonation of the carbonyl group, the nucleophilic attack by methanol forms this intermediate. A proton transfer from the incoming alcohol group to one of the hydroxyl groups follows, creating a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, methyl salicylate. youtube.com A critical aspect of the acid-catalyzed mechanism is that it lowers the activation energy of the reaction. ma.edu The transition state leading to the protonated, non-zwitterionic intermediate is lower in energy compared to the zwitterionic intermediate that would form in an uncatalyzed reaction. uomustansiriyah.edu.iq

In the benzoylation step (e.g., Schotten-Baumann reaction), the key intermediate is the phenoxide ion of methyl salicylate. The presence of a base like sodium hydroxide facilitates the deprotonation of the phenolic -OH group, which is weakly acidic. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group and readily attacks the benzoyl chloride.

In syntheses utilizing bismethyl salicyl carbonate (BMSC), the reaction proceeds through an intermediate asymmetric activated carbonate species . This intermediate is subsequently reacted to form the final ester product and a phenolic byproduct (methyl salicylate). google.com

Influence of Solvent Environments on Reaction Kinetics and Selectivity

The solvent environment plays a pivotal role in the synthesis of this compound, affecting reaction rates (kinetics) and the distribution of products (selectivity).

For the Fischer esterification of salicylic acid, the reaction is governed by equilibrium. To drive the reaction toward the formation of methyl salicylate, an excess of methanol is typically used. ma.edu In this scenario, methanol acts as both a reactant and the solvent, shifting the equilibrium position to favor the product side according to Le Châtelier's principle. An alternative approach to enhance yield is the continuous removal of the water byproduct from the reaction mixture, for instance, through pervaporation, which can reduce reaction times significantly. njit.edu

The choice of catalyst and its interaction with the solvent and reactants are also critical. Studies on the esterification of salicylic acid using solid acid catalysts have shown that catalytic activity is closely related to the strength of the acid sites on the catalyst's surface. niscpr.res.in For example, zirconia-based catalysts have been shown to be more active than alumina or silica-based ones, indicating their stronger acid sites. niscpr.res.in The use of different methylating agents, such as methanol versus dimethyl carbonate (DMC), also impacts yield, with methanol generally appearing to be a better methylating agent over these solid catalysts. niscpr.res.inresearchgate.net

Effect of Catalyst on Salicylic Acid Esterification with Methanol

The following table shows the percentage yield of methyl salicylate using different solid acid catalysts after 5 hours at 150°C. This data highlights the influence of the catalyst's composition on the reaction outcome.

| Catalyst | Salicylic Acid Conversion (%) | Methyl Salicylate Selectivity (%) | Methyl Salicylate Yield (%) |

|---|---|---|---|

| S-ZrO₂ | 98.1 | 99.1 | 97.2 |

| P-ZrO₂ | 95.2 | 99.2 | 94.4 |

| B-ZrO₂ | 88.6 | 99.3 | 88.0 |

| S-Al₂O₃ | 90.5 | 99.4 | 90.0 |

| S-SiO₂ | 85.2 | 99.2 | 84.5 |

Solvents also modulate the potential energy landscape of the reaction, influencing rates by affecting reactant solubility and the stability of reaction intermediates and transition states. researchgate.net In some procedures, after the main reaction, solvents like dichloromethane (B109758) or carbon tetrachloride are used for liquid-liquid extraction to separate the ester product from the aqueous phase during the workup. ma.eduyoutube.com For benzoylation reactions, the use of phase-transfer catalysts can be employed to shuttle reactants between different immiscible phases (e.g., an aqueous and an organic phase), thereby enhancing the reaction rate. researchgate.net

Advanced Computational and Theoretical Studies of Methyl Benzoylsalicylate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of methyl benzoylsalicylate. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has become a principal method for studying the structural and electronic properties of molecules like methyl salicylate (B1505791). researchgate.net DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been successfully employed to predict the compound's geometry and NMR properties. researchgate.net Studies have shown a strong correlation between the theoretically predicted geometry and the experimentally determined structural parameters. researchgate.netchalcogen.ro

The application of DFT extends to the analysis of vibrational spectra, where calculated frequencies, after appropriate scaling, show good agreement with experimental FT-IR data. researchgate.netchalcogen.ro This synergy between theoretical and experimental results allows for a more confident assignment of vibrational modes. researchgate.net Furthermore, DFT is used to calculate key quantum chemical parameters that describe the molecule's reactivity and stability.

Table 1: Selected DFT Calculated Properties for Methyl Salicylate

| Property | Calculated Value | Method/Basis Set |

| ¹H NMR Chemical Shifts | Good agreement with experimental data | B3LYP/6-311+G(d,p) |

| ¹³C NMR Chemical Shifts | Good agreement with experimental data | B3LYP/6-311+G(d,p) |

| Vibrational Frequencies | Scaled values correlate well with FT-IR | B3LYP/6-311+G(d,p) |

This table is generated based on findings from a study that performed DFT calculations on methyl salicylate. researchgate.net

Ab initio Hartree-Fock (HF) methods, while often considered a precursor to more advanced computational techniques, still provide valuable foundational insights into molecular structure. researchgate.net For methyl salicylate, HF calculations have been performed using the 6-311+G(d,p) basis set to predict its geometry and vibrational frequencies. researchgate.netchalcogen.ro

While HF methods are known to be less accurate than DFT in predicting certain properties due to the lack of electron correlation, they serve as a crucial baseline for more sophisticated calculations. researchgate.net Comparing the results from HF and DFT methods can provide a deeper understanding of the role of electron correlation in determining the molecular properties of this compound. For instance, vibrational frequencies calculated at the HF level often require a different scaling factor than those calculated with DFT to align with experimental data. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational landscape of flexible molecules like this compound. researchgate.net Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, which in turn govern its physical and biological properties. researchgate.net

By employing molecular mechanics calculations and molecular dynamics simulations, researchers can investigate the conformational flexibility of molecules. researchgate.net These methods can reveal a variety of possible conformers and their relative energies, providing a Boltzmann population distribution that indicates the most likely shapes the molecule will adopt. researchgate.net For complex molecules, this analysis can be crucial in understanding their interaction with biological targets. researchgate.net

Vibrational Spectroscopy Correlations through Computational Methods

The interpretation of experimental vibrational spectra, such as those obtained from FT-IR and Raman spectroscopy, can be significantly enhanced through computational methods. researchgate.netmdpi.com Theoretical calculations of vibrational frequencies and their corresponding intensities for this compound can be compared directly with experimental spectra. researchgate.netchalcogen.ro

Studies have demonstrated a strong one-to-one correlation between the experimental and theoretical frequencies of methyl salicylate when using methods like B3LYP/6-311+G(d,p). researchgate.net This correlation allows for the confident assignment of fundamental vibrational modes. researchgate.netmdpi.com For example, the characteristic stretching vibrations of functional groups like O-H and C=O can be precisely identified. researchgate.netmdpi.com The use of programs like the Vibrational Energy Distribution Analysis (VEDA) can further aid in quantifying the contribution of different internal coordinates to each normal mode, providing a detailed understanding of the molecule's vibrational behavior. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Methyl Salicylate

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP) | Calculated (HF) |

| O-H stretch | ~3357 | Scaled value aligns | Scaled value aligns |

| C=O stretch | ~1680 | Scaled value aligns | Scaled value aligns |

| C-O-C stretch | ~1092 | 1121 and 1063 | - |

| CH₃ asymmetric stretch | 2954, 2920 | 2960, 2958 | 3346, 3332 |

| CH₃ symmetric stretch | 2864 | - | 2600, 2800 |

This table presents a selection of vibrational frequencies for methyl salicylate as reported in a study comparing experimental FT-IR data with theoretical calculations. researchgate.netchalcogen.ro

Theoretical Insights into Molecular Interactions of this compound Analogues (e.g., Ligand-Enzyme Docking Simulations)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is particularly valuable in drug discovery and design for understanding how a ligand, such as a this compound analogue, might interact with a biological target like an enzyme. nih.govnih.govnih.gov

For instance, studies on methyl salicylate glycosides, which are analogues of this compound, have utilized molecular docking to investigate their binding affinity to various protein targets. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The binding affinities, often expressed as a score or energy value, can help in ranking potential drug candidates. nih.gov In one study, methyl salicylate glycosides showed binding affinities ranging from -4.7 to -109.2 kcal/mol with certain targets. nih.gov

Furthermore, molecular dynamics simulations can be used to explore the stability and dynamics of the ligand-enzyme complex over time, providing a more detailed picture of the binding event. nih.gov Such studies have been conducted on derivatives of salicylic (B10762653) acid, the parent compound of this compound, to evaluate their potential as inhibitors of enzymes like tyrosyl-tRNA synthetase and cyclooxygenase-2. nih.govunair.ac.id

Sophisticated Analytical Techniques for Methyl Benzoylsalicylate Characterization and Quantification

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of methyl benzoylsalicylate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. docbrown.info In a typical spectrum, the eight hydrogen atoms of this compound are found in six unique chemical environments, leading to six distinct resonance peaks. docbrown.info The integrated signal intensities of these peaks show a proton ratio of 3:1:1:1:1:1, which aligns with the compound's structural formula. docbrown.info Key chemical shifts (δ) are observed for the methyl group protons, the hydroxyl proton, and the aromatic ring protons. docbrown.info For instance, the methyl protons typically appear as a singlet around δ 3.93 ppm, while the hydroxyl proton gives a singlet at a much higher chemical shift, around δ 10.74 ppm. docbrown.info The aromatic protons produce a more complex pattern of singlets and doublets between δ 6.4 and 8.2 ppm. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, showing eight distinct signals that correspond to the eight different carbon environments in the this compound molecule. docbrown.info This confirms the presence of eight unique carbon atoms. docbrown.info The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For example, the carbon atom of the methyl group, being attached to an electronegative oxygen atom, shows a relatively low chemical shift. docbrown.info Conversely, the carbonyl carbon of the ester group is highly deshielded due to being bonded to two oxygen atoms and thus exhibits the largest chemical shift. docbrown.info The carbon atom attached to the hydroxyl group also shows a significant downfield shift. docbrown.info

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (-OCH₃) | 3.93 (s) docbrown.info | 51.7 |

| Hydroxyl Proton (-OH) | 10.74 (s) docbrown.info | Not Applicable |

| Aromatic Proton (C3-H) | 6.97 (d) docbrown.info | 117.5 |

| Aromatic Proton (C4-H) | 7.43 (t) docbrown.info | 135.5 |

| Aromatic Proton (C5-H) | 6.87 (t) docbrown.info | 119.5 |

| Aromatic Proton (C6-H) | 7.85 (d) docbrown.info | 129.5 |

| Carbonyl Carbon (C=O) | Not Applicable | 170.5 |

| Aromatic Carbon (C1) | Not Applicable | 112.5 |

| Aromatic Carbon (C2) | Not Applicable | 161.5 |

| Note: 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet. The ¹³C chemical shifts are approximate values and can vary slightly depending on the solvent and experimental conditions. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 3800-2600 cm⁻¹, with a peak around 3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding. docbrown.info The C-H stretching vibrations of the aromatic ring appear around 3071 cm⁻¹, while the C-H stretching of the methyl group is observed at approximately 2955 cm⁻¹. docbrown.info A very strong and characteristic absorption peak for the carbonyl (C=O) group of the ester is found at about 1680 cm⁻¹. docbrown.info Furthermore, C-O stretching vibrations are visible in the 1300-1100 cm⁻¹ region. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations unique to the molecule, which is useful for identification. docbrown.info

Raman Spectroscopy: The Raman spectrum of this compound complements the IR data. A study reported the recording and analysis of the Raman spectrum of methyl salicylate (B1505791), which, in conjunction with IR spectroscopy and theoretical calculations, aids in a more complete vibrational assignment. researchgate.net Surface-enhanced Raman scattering (SERS) studies have also been conducted to investigate the orientation of the molecule on a silver colloid surface. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch (Phenol) | ~3200 (broad) docbrown.info | 3633 (calculated) researchgate.net |

| C-H Stretch (Aromatic) | 3071 docbrown.info | 3049, 3036, 3025, 3006 (calculated) researchgate.net |

| C-H Stretch (Methyl) | ~2955 docbrown.info | Not prominently reported |

| C=O Stretch (Ester) | 1680 docbrown.info | 1683 researchgate.net |

| C-O Stretch | 1300-1100 docbrown.info | 1092 researchgate.net |

| Aromatic Ring Stretch | 1600-1450 docbrown.info | 1627, 1589, 1480, 1450, 1298 researchgate.net |

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.

Mass Spectrometry (MS): In the mass spectrum of this compound, the parent molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight. docbrown.info The most abundant ion, known as the base peak, appears at m/z 120. docbrown.info This fragment is formed by the loss of a methoxy (B1213986) radical (•OCH₃) from the parent ion. Other significant fragment ions can also be observed, providing further structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds like this compound in complex mixtures. nih.gove3s-conferences.org An improved isotope dilution GC-MS/MS method has been developed for the quantification of methyl salicylate in biological samples like skin and hair. nih.gov This method involves derivatization and uses a triple quadrupole mass spectrometer for high sensitivity and specificity, with reported limits of detection (LOD) and quantification (LOQ) of 0.05 ng/ml and 0.5 ng/ml, respectively. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another highly sensitive and selective technique used for the determination of this compound, particularly in biological matrices. A method has been developed for the simultaneous determination of several UV-filters, including benzyl (B1604629) salicylate (a related compound), in human placental tissue using LC-MS/MS with an atmospheric pressure chemical ionization (APCI) interface. nih.gov For the determination of salicylic (B10762653) acid, a metabolite of methyl salicylate, in feed, an LC-MS/MS method has been developed with an LOD of 0.02 mg/kg and an LOQ of 0.05 mg/kg in compound feed. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | Key Findings |

| MS | Molecular Ion Peak (m/z): 152 docbrown.infoBase Peak (m/z): 120 docbrown.info |

| GC-MS | Used for quantitative analysis in biological fluids. nih.gov |

| GC-MS/MS | LOD: 0.05 ng/ml, LOQ: 0.5 ng/ml in skin and hair samples. nih.gov |

| LC-MS/MS | Highly sensitive for related compounds and metabolites in complex matrices. nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The UV absorption spectrum of a methanol (B129727) solution of methyl salicylate shows a maximum absorbance at 305 nm. nih.gov A separate study developing a UV-spectrophotometric method for the estimation of methyl salicylate from a transdermal patch reported a maximum absorbance at 270 nm. ijcrt.org Beer's law was obeyed in the concentration range of 2-45 μg/ml, with a limit of detection of 0.48 μg/ml and a limit of quantification of 1.48 μg/ml. ijcrt.org The difference in the reported maximum absorbance may be due to the use of different solvents or other experimental conditions.

Table 4: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 305 nm (in methanol) | nih.gov |

| Maximum Absorbance (λmax) | 270 nm | ijcrt.org |

| Linearity Range | 2-45 μg/ml | ijcrt.org |

| Limit of Detection (LOD) | 0.48 μg/ml | ijcrt.org |

| Limit of Quantification (LOQ) | 1.48 μg/ml | ijcrt.org |

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from other components in a mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. Several HPLC methods have been developed for its analysis in various formulations and biological samples. nih.gov

One study describes a simple, rapid HPLC method for analyzing methyl salicylate and its metabolite, salicylic acid, in biological specimens using a simple acetonitrile (B52724) extraction followed by HPLC with diode-array detection. nih.gov Another validated stability-indicating RP-HPLC method was developed for the simultaneous determination of methyl salicylate, camphor (B46023), and menthol (B31143) in a topical cream. ekb.eg This method utilized a C8 column with a mobile phase of acetonitrile and a buffered aqueous solution, with detection by a refractive index (RI) detector. ekb.eg The linearity for methyl salicylate was established in the range of 2.4 mg/ml to 9.6 mg/ml. ekb.eg A separate RP-HPLC method was developed for the simultaneous determination of aceclofenac, methyl salicylate, and benzyl alcohol in pharmaceuticals, using a C18 column and a mobile phase of methanol and water, with UV detection at 215 nm. researchgate.net

Table 5: HPLC Method Parameters for this compound Analysis

| Method | Stationary Phase | Mobile Phase | Detector | Linearity Range | Reference |

| Method 1 | Not specified | Acetonitrile-based | Diode-Array | Not specified | nih.gov |

| Method 2 | C8 | Acetonitrile:Water (with triethylamine (B128534) and acetic acid) | Refractive Index | 2.4 - 9.6 mg/ml | ekb.eg |

| Method 3 | C18 | Methanol:Water (1:1) | UV (215 nm) | Not specified | researchgate.net |

Gas Chromatography (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive method for the determination of methyl salicylate, particularly in complex mixtures and pharmaceutical formulations. nih.gov This technique separates volatile compounds based on their partitioning between a stationary phase within a capillary column and a gaseous mobile phase. The flame ionization detector then provides a signal proportional to the amount of analyte.

A simple, rapid, and precise GC-FID method has been developed for the simultaneous determination of several active ingredients, including methyl salicylate, in topical formulations. nih.gov The conditions for identifying and quantifying methyl salicylate in ointments have been established using capillary gas chromatography with cool on-column injection and FID. nih.gov In one validated method, good separation of methyl salicylate (retention time, tR = 8.7 min) from other components like menthol (tR = 7.2 min) and internal standards such as camphor (tR = 6.0 min) and thymol (B1683141) (tR = 12.3 min) was achieved. nih.gov The method demonstrated high sensitivity, with a detection limit for methyl salicylate of 5.0 ng. nih.gov

The selection of appropriate chromatographic parameters and sample preparation stages is critical for method optimization. nih.gov For instance, in the analysis of residual solvents in pharmaceuticals, GC-FID is a preferred technique, highlighting its versatility. s4science.at The use of hydrogen as a carrier gas and specific temperature programming can optimize separation and analysis time. researchgate.net

Table 1: GC-FID Method Parameters for Methyl Salicylate Analysis

| Parameter | Value/Condition | Source |

| Technique | Capillary Gas Chromatography with cool on-column injection | nih.gov |

| Detector | Flame Ionization Detection (FID) | nih.govnih.gov |

| Retention Time (tR) | 8.7 min | nih.gov |

| Internal Standard (example) | Camphor (tR = 6.0 min) | nih.gov |

| Detection Limit | 5.0 ng | nih.gov |

| Recovery | 100.0% ± 2.2% (with camphor as internal standard) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative analysis of methyl salicylate and for monitoring the progress of chemical reactions, such as its synthesis via esterification. researchgate.netmagritek.com TLC separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) coated on a plate, as a solvent system (mobile phase) moves up the plate. msu.edu

For the detection of salicylates, including methyl salicylate, a C18 plate can be used with a mobile phase consisting of a mixture of hexane, ethyl acetate, and glacial acetic acid. researchgate.net The separation of methyl salicylate from its parent compound, salicylic acid, is readily achievable with TLC. For example, during the synthesis of methyl salicylate from salicylic acid and methanol, TLC analysis can confirm the formation of the product and indicate the presence of any unreacted starting material. researchgate.net In one instance, a mobile phase of dichloromethane (B109758) was used on a silica gel plate to monitor the purification of a mixture containing methyl benzoate, which is structurally similar to methyl salicylate. magritek.com After development, the spots on the TLC plate are typically visualized under UV light or by using a staining agent, like a ferric chloride solution, which produces a characteristic color with phenolic compounds like salicylates. nihs.go.jp

Table 2: Example TLC System for Salicylate Analysis

| Parameter | Description | Source |

| Stationary Phase | C18 plate or Silica Gel | researchgate.netresearchgate.net |

| Mobile Phase (example) | Hexane:Ethyl Acetate:Glacial Acetic Acid (65:35:5 v/v) | researchgate.net |

| Application | Detection of salicylates; monitoring synthesis reactions | researchgate.netresearchgate.net |

| Visualization | UV light; Ferric (III) chloride spray | magritek.comnihs.go.jp |

Advanced Methods for Purity Determination and Stability Profiling

Ensuring the purity and stability of methyl salicylate is critical for its application in pharmaceutical and other commercial products. Advanced analytical methods are employed to quantify the parent compound, identify and quantify any impurities, and assess its degradation over time under various storage conditions.

Purity determination often involves a quantitative assay. A common method is saponification, where a precisely weighed sample of methyl salicylate is heated with a known excess of potassium hydroxide-ethanol solution. nihs.go.jp The excess base is then back-titrated with a standard solution of hydrochloric acid. This allows for the calculation of the amount of methyl salicylate, with official standards often requiring a purity of not less than 98.0%. nihs.go.jp Impurities can include unreacted starting materials from synthesis, such as salicylic acid, or byproducts like dimethyl 4-hydroxyisophthalate, which can indicate adulteration with synthetic material. nihs.go.jpphytochemia.com

Stability studies are essential to determine an appropriate shelf life. researchgate.net Such studies involve storing the product under controlled conditions, such as at room temperature (e.g., 25°C ± 5°C) and under refrigeration (e.g., 2°C–8°C), and analyzing the concentration of methyl salicylate at specific time points. researchgate.net Research on an extemporaneously prepared methyl salicylate ointment showed that the compound is fairly stable at cool temperatures but degrades more rapidly at higher temperatures. researchgate.net The shelf life (t90%, the time at which 90% of the initial concentration remains) was found to be 131 days at room temperature and 176 days in the refrigerator. researchgate.net Another study confirmed the stability of standard solutions of methyl salicylate stored under normal laboratory lighting conditions for 48 hours, with no significant change observed. researchgate.net

Table 3: Stability Data for Methyl Salicylate in Ointment

| Storage Time (Days) | % Drug Remaining (Room Temp: 25°C ± 5°C) | % Drug Remaining (Refrigerator: 2°C–8°C) | Source |

| 0 | 100 ± 0.98 | 100 ± 1.30 | researchgate.net |

| 30 | 96.85 ± 1.21 | 97.61 ± 2.36 | researchgate.net |

| 60 | 95.97 ± 2.10 | 96.92 ± 1.82 | researchgate.net |

| 90 | 92.94 ± 2.73 | 94.64 ± 0.68 | researchgate.net |

| 120 | 90.61 ± 2.12 | 92.95 ± 2.01 | researchgate.net |

| Calculated Shelf Life (t90%) | 131 days | 176 days | researchgate.net |

Future Directions and Emerging Research Frontiers in Methyl Benzoylsalicylate Chemistry

Novel Synthetic Strategies and Green Chemistry Approaches

Current synthetic routes to methyl benzoylsalicylate rely on conventional esterification methods. Published procedures involve the acylation of methyl salicylate (B1505791) with benzoyl chloride. iucr.orgiucr.org One method employs triethylamine (B128534) as a base in dry dichloromethane (B109758) at 0°C to room temperature. iucr.org An alternative approach involves refluxing the reactants in pyridine (B92270) at 333 K. iucr.org

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | Methyl 2-hydroxybenzoate | 2-hydroxybenzoic acid methyl ester |

| Reagent | Benzoyl chloride | Benzoyl chloride |

| Base/Solvent | Triethylamine / Dichloromethane | Pyridine |

| Temperature | 0°C to Room Temperature | 333 K (Reflux) |

| Reported Yield | 87% | Not Specified |

While effective, these methods present opportunities for improvement through the principles of green chemistry. Future research will likely focus on several key areas:

Catalyst Development: Replacing stoichiometric bases like triethylamine and solvents like pyridine, which can be hazardous and difficult to remove, is a primary goal. The exploration of solid acid catalysts, such as sulfated zirconia or functionalized resins, could lead to more environmentally benign processes with easier catalyst separation and recycling. researchgate.net

Alternative Acylating Agents: Investigating alternatives to benzoyl chloride, such as benzoic anhydride (B1165640) or transesterification with methyl benzoate, could mitigate the formation of corrosive hydrochloric acid byproducts.

Energy Efficiency: The use of microwave irradiation or ultrasonic assistance could dramatically reduce reaction times and energy consumption compared to traditional reflux heating.

The development of such novel strategies will be crucial for making the synthesis of this compound and its derivatives more sustainable, cost-effective, and scalable.

Advanced Spectroscopic and Structural Characterization Methods

The definitive structural characterization of this compound has been accomplished through single-crystal X-ray diffraction. iucr.orgiucr.orgresearchgate.net These studies provide precise data on its solid-state conformation, revealing a non-planar molecule where the two aryl rings are inclined at a significant dihedral angle. iucr.orgiucr.org The pendant methyl ester group adopts an extended conformation. researchgate.net In the crystal lattice, the molecules are organized into chains and sheets through a combination of C—H···π and offset π–π stacking interactions. iucr.orgiucr.org

| Parameter | Value (Source 1) | Value (Source 2) |

|---|---|---|

| Molecular Formula | C15H12O4 | C15H12O4 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/n |

| Dihedral Angle (Aryl Rings) | 65.97 (6)° | 68.19 (9)° |

| Key Intermolecular Interactions | C—H···π, offset π–π | C—H···O, offset π–π |

Despite the detailed crystallographic data, a comprehensive and verified public database of its spectroscopic properties (NMR, IR, Mass Spectrometry) is lacking. While one report includes ¹H NMR and mass spectrometry data, the reported values correspond to the starting material, methyl salicylate, rather than the final product. iucr.org This highlights a critical gap in the literature.

Future research must focus on acquiring and disseminating high-fidelity spectroscopic data. This includes:

Nuclear Magnetic Resonance (NMR): Full characterization using ¹H, ¹³C, and advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) is essential to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular weight and elemental composition. Detailed fragmentation studies using techniques like MS/MS would help elucidate the compound's behavior under ionization, providing a reference for future identification in complex mixtures.

Vibrational Spectroscopy: A detailed analysis of the Infrared (IR) and Raman spectra will help to characterize the vibrational modes of the functional groups, particularly the two distinct ester carbonyl stretches.

Establishing this foundational dataset is a prerequisite for any further development, enabling accurate reaction monitoring, quality control, and mechanistic studies.

Computational Chemistry for Predictive Material and Reaction Design

Currently, there is a notable absence of specific computational studies on this compound in the scientific literature. However, the application of computational chemistry to related molecules like methyl salicylate demonstrates the powerful predictive capabilities of these methods. nih.gov Future research frontiers for this compound will heavily leverage computational tools for predictive design.

Key areas for theoretical investigation include:

Structural and Spectroscopic Prediction: Density Functional Theory (DFT) calculations can be used to determine the lowest-energy conformation of the molecule in the gas phase and in various solvents. These calculations can also predict NMR chemical shifts and vibrational frequencies, which can be correlated with experimental data to confirm structural assignments. nih.gov

Electronic Properties: Computational models can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. This information is vital for predicting the molecule's reactivity, photophysical properties, and potential as an electronic material.

Reaction Mechanism and Design: Theoretical calculations can map out the energy profiles of potential synthetic routes, helping to optimize reaction conditions and design more efficient catalysts. For instance, modeling the transition states for hydrolysis or transesterification at each ester site could predict selectivity.

Material and Biological Interactions: Molecular docking and molecular dynamics simulations could be employed to predict how methyl benzoylsalicalicylate interacts with biological targets (e.g., enzyme active sites) or the surfaces of advanced materials. This predictive capability can guide the design of new functional materials or therapeutic agents.

By building accurate computational models, researchers can screen potential properties and applications in silico, significantly accelerating the pace of discovery and reducing the need for resource-intensive trial-and-error experimentation.

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is a completely unexplored field. Its structure, featuring two distinct ester functionalities—a methyl ester and a benzoyl (phenyl) ester—attached to an aromatic core, suggests a rich and potentially selective chemistry that awaits investigation.

Future research should systematically explore the chemical transformations of this molecule, focusing on:

Selective Ester Cleavage: A primary research question is whether the methyl ester and the benzoyl ester can be cleaved selectively. Their different electronic and steric environments suggest that conditions could be found for preferential hydrolysis, aminolysis, or transesterification at one site over the other. Achieving such selectivity would open up pathways to novel, differentially functionalized salicylic (B10762653) acid derivatives.

Aromatic Ring Functionalization: The reactivity of the two aromatic rings towards electrophilic or nucleophilic substitution is unknown. Investigating reactions such as nitration, halogenation, or sulfonation could lead to a new family of substituted benzoylsalicylates with tailored electronic and physical properties.

Photochemical Reactivity: The presence of two aromatic chromophores and carbonyl groups suggests potential for interesting photochemical reactions, such as photo-Fries rearrangements or intermolecular cycloadditions, which could be a frontier for creating complex molecular architectures.

Oxidative Cleavage in Metal Complexes: A particularly intriguing area for future study is the behavior of this compound in the presence of metal catalysts and oxidants. The oxidative cleavage of ester groups, while less common than hydrolytic cleavage, can be catalyzed by certain enzyme systems like cytochrome P-450 and can be explored with synthetic metal complexes. nih.gov Investigating the oxidative cleavage of the C-O bonds in the ester linkages of this compound could reveal novel degradation pathways or be harnessed for synthetic purposes. Such studies could determine if one ester is more susceptible to oxidation and whether the aromatic rings undergo oxidation under similar conditions, analogous to the oxidation observed in other salicylates. nih.gov

Systematic exploration of these and other chemical transformations is essential to define the reactivity patterns of this compound, which will ultimately determine its utility as a versatile building block in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for methyl benzoylsalicylate, and what analytical techniques are critical for confirming its purity and structure?

- This compound is synthesized via esterification, typically involving benzoylsalicylic acid and methanol under acid catalysis. Key steps include refluxing with excess alcohol to shift equilibrium, followed by purification via solvent extraction and distillation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and infrared (IR) spectroscopy are essential to identify ester carbonyl (C=O) and hydroxyl (-OH) functional groups. Gas chromatography-mass spectrometry (GC-MS) can further validate purity .

Q. What key physicochemical properties of this compound are essential for experimental design in bioactivity studies?

- Critical properties include melting point (-9°C), boiling point (220°C), solubility in organic solvents (e.g., ethanol, DMSO), and partition coefficients (logP). These parameters dictate solvent selection for in vitro assays, stability under experimental conditions, and bioavailability in ecological or pharmacological studies. Density (1.17 g/cm³) and vapor pressure also influence its application in volatile-mediated ecological interactions .

Q. How should researchers design controlled experiments to assess this compound’s role in plant-predator interactions?

- Use dual-choice olfactometers or Y-tube assays to test predator attraction. Standardize this compound concentrations (e.g., 0.1–1.0 µg/µL) and compare with negative controls (solvent-only) and positive controls (known attractants like methyl salicylate). Include replicates to account for arthropod behavioral variability. Electroantennography (EAG) can validate receptor-level responses .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity of this compound across ecological studies?

- Contradictions may arise from environmental variables (e.g., temperature, light), predator species specificity, or competing volatiles in field settings. Conduct meta-analyses to identify confounding factors (e.g., Rodriguez-Saona et al., 2011, found predator responses vary by habitat complexity). Use factorial designs in lab studies to isolate variables, such as this compound dose-response curves under controlled humidity .

Q. What enzymatic pathways influence this compound’s biosynthesis, and how do substrate specificities affect product variability?

- Biosynthesis involves carboxyl methyltransferases (e.g., SAMT), which catalyze methylation using S-adenosyl-L-methionine (SAM). Substrate competition between benzoic acid derivatives and salicylic acid can alter product ratios. For example, SAMT’s preference for salicylic acid over benzoyl-CoA may reduce this compound yield if competing substrates dominate. Knockout/overexpression studies in model plants (e.g., Nicotiana benthamiana) can clarify enzyme kinetics .

Q. What methodological considerations are critical when integrating laboratory-derived data on this compound with field-based ecological observations?

- Address scale disparities: Lab studies often use static concentrations, while field releases face diffusion gradients and environmental degradation. Use mark-release-recapture (MRR) techniques to track predator movement in treated vs. untreated plots. Pair GC-MS field air sampling with lab EAG to correlate volatile emission rates with predator attraction thresholds .

Q. How can isotopic labeling (e.g., deuterated this compound) improve mechanistic studies of its metabolic fate in plants or ecosystems?

- Synthesize deuterated analogs (e.g., D-methyl benzoylsalicylate) via acid-catalyzed esterification with deuterated methanol. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace uptake, translocation, and degradation products. This approach clarifies hydrolysis rates in soil or plant tissues and identifies metabolites contributing to systemic acquired resistance (SAR) .

Methodological Guidance

- Data Contradiction Analysis : When conflicting results arise (e.g., variable predator attraction), apply sensitivity analysis to test robustness of conclusions. For example, re-analyze datasets using mixed-effects models to account for random factors like seasonal variability .

- Reproducibility : Document reaction conditions (e.g., catalyst purity, solvent grade) and ecological variables (e.g., time of day for field trials) meticulously. Share raw datasets and code for statistical analyses in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.